N-Aryl Substituent Differentiation: 2-Ethoxyphenyl vs. Structural Analogs in the Phenoxypyrimidine-Piperazine Carboxamide Series
The 2-ethoxyphenyl substituent on the target compound confers distinct physicochemical and pharmacophoric properties relative to the closest commercially referenced analogs in the same phenoxypyrimidine-piperazine carboxamide series. The patent family TW-201124401-A / WO-2011078102-A1 explicitly claims a genus of phenoxypyrimidine derivatives wherein the N-aryl substituent (R group) is a critical determinant of DGAT1 inhibitory potency [1]. Within this series, analogs bearing different N-aryl groups (e.g., 2-fluorophenyl, 3-chlorophenyl, 4-fluorophenyl, 2-methoxyphenyl, unsubstituted phenyl) exhibit varying degrees of DGAT1 inhibition, with quantitative IC50 data reported for representative members [1]. The 2-ethoxyphenyl variant introduces a hydrogen-bond accepting ethoxy oxygen at the ortho position, which is absent in the 2-fluorophenyl (CAS 1021041-79-1) and 2-methoxyphenyl (CAS 946249-84-9) analogs, potentially altering both target binding conformation and metabolic stability [2]. However, a direct head-to-head IC50 comparison under identical assay conditions between the 2-ethoxyphenyl compound and its closest analogs has not been identified in the public domain at this time.
| Evidence Dimension | DGAT1 inhibitory potency differentiation based on N-aryl substituent |
|---|---|
| Target Compound Data | DGAT1 IC50 data not publicly disclosed for this specific CAS number |
| Comparator Or Baseline | Closest in-class analogs with disclosed DGAT1 IC50 values include phenoxypyrimidine-piperazine carboxamides with IC50 values ranging from 10–498 nM depending on N-aryl substituent (e.g., BDBM50399710 IC50 = 10 nM; BDBM50380060 IC50 = 498 nM) [2] |
| Quantified Difference | Potency span of approximately 50-fold across the series attributable to N-aryl variation; specific delta for 2-ethoxyphenyl vs. nearest comparator is not publicly quantified |
| Conditions | Human recombinant DGAT1 enzyme assays in Sf9 cell membranes or HuTu80 cells; 60-minute incubation; scintillation counting or LC-MS-based triglyceride detection [2] |
Why This Matters
Procurement decisions must account for the fact that N-aryl substituent identity is the dominant driver of DGAT1 potency variation in this chemotype; selecting an analog with a different N-aryl group without confirmatory potency data may yield a compound with substantially different biological activity.
- [1] PubChem Patent Summary for TW-201124401-A, 'New phenoxypyrimidine derivatives,' assigned to Daiichi Sankyo Co Ltd, priority date 2009-12-22, disclosing DGAT1 inhibition data for a range of N-aryl substituted analogs. View Source
- [2] BindingDB search results for 'phenoxypyrimidine' AND 'DGAT1' showing quantitative IC50 data for multiple analogs, including BDBM50399710 (IC50 = 10 nM) and BDBM50380060 (IC50 = 498 nM). View Source
